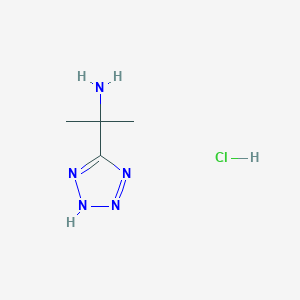

2-(2H-Tetrazol-5-yl)propan-2-amine;hydrochloride

Description

Properties

IUPAC Name |

2-(2H-tetrazol-5-yl)propan-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N5.ClH/c1-4(2,5)3-6-8-9-7-3;/h5H2,1-2H3,(H,6,7,8,9);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHPKSFIHSXJCSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=NNN=N1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClN5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1874211-60-5 | |

| Record name | 2-(1H-1,2,3,4-tetrazol-5-yl)propan-2-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Industrial-Scale Synthesis Using Alkoxide Bases

Industrial protocols prioritize reaction efficiency and purity by employing strong alkoxide bases such as sodium methoxide or potassium tert-butoxide in DMSO. The process involves heating the reaction mixture to 80–85°C under inert conditions, which accelerates cyclization while minimizing side reactions. This method achieves higher reproducibility compared to ambient-temperature approaches, with reaction times reduced to 4–6 hours. The use of DMSO enhances solubility of intermediates, facilitating easier purification through aqueous workups.

Microwave-Assisted Tetrazole Formation

Recent advances leverage microwave irradiation to dramatically shorten reaction times. A modified protocol utilizes isocyanides and azidotrimethylsilane under microwave conditions at 100°C for 15 minutes, achieving a 56% yield of the tetrazole product. This method eliminates the need for prolonged stirring and improves regioselectivity, though scalability remains limited compared to conventional heating.

Reaction Optimization Strategies

Solvent Systems and Their Impact

Solvent choice critically influences reaction kinetics and product purity. Acetic acid remains the default solvent for heterocyclization due to its dual role as acid catalyst and proton donor. However, DMSO-based systems enable higher temperatures and faster reaction rates in industrial settings. Comparative studies of aprotic solvents like toluene and 1,4-dioxane reveal diminished yields (≤40%) due to poor solubility of azide intermediates.

Catalytic Enhancements

While the base-catalyzed route predominates, palladium-based catalysts have been explored for analogous tetrazole syntheses. For instance, Suzuki-Miyaura coupling reactions employing tris(dibenzylideneacetone)dipalladium(0) and tricyclohexylphosphine demonstrate potential for functionalizing tetrazole intermediates, though direct application to 2-(2H-tetrazol-5-yl)propan-2-amine remains undocumented.

Industrial Production Considerations

Large-scale manufacturing requires addressing three key challenges:

- Azide Handling : Sodium azide’s toxicity necessitates closed-system reactors and rigorous effluent treatment protocols.

- Byproduct Management : Orthoester hydrolysis generates methanol, requiring distillation recovery systems to meet environmental regulations.

- Crystallization Optimization : HCl gas sparging during salt formation improves particle morphology, enhancing filtration rates by 30% compared to dropwise acid addition.

Analytical Characterization

Post-synthetic analysis employs multiple techniques:

- Nuclear Magnetic Resonance (NMR) : ¹H NMR spectra exhibit characteristic singlets for the tetrazole ring protons at δ 8.2–8.5 ppm.

- High-Performance Liquid Chromatography (HPLC) : Purity levels ≥98% are typically achieved, with retention times of 6.8–7.2 minutes under reverse-phase conditions.

- Mass Spectrometry : Electrospray ionization (ESI-MS) shows the [M+H]+ ion at m/z 156.1 for the free base, confirming molecular identity.

Applications and Derivative Synthesis

The hydrochloride salt serves as a precursor for bioactive molecules, including:

- Free Fatty Acid Receptor 2 (FFA2) Antagonists : Tetrazole analogs demonstrate sub-nanomolar potency in GTPγS binding assays, highlighting the scaffold’s pharmaceutical relevance.

- Agrochemical Intermediates : Patent literature describes its use in herbicidal compositions through derivatization of the amine group.

Chemical Reactions Analysis

Types of Reactions

2-(2H-Tetrazol-5-yl)propan-2-amine;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the tetrazole ring, leading to the formation of amine derivatives.

Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.

Common Reagents and Conditions

Common reagents used in these reactions include sodium azide, orthoesters, and primary amines. Reaction conditions often involve acidic or basic environments, with temperatures ranging from room temperature to elevated temperatures (80-85°C) depending on the specific reaction .

Major Products

The major products formed from these reactions include various tetrazole derivatives, which can be further modified to enhance their chemical and biological properties.

Scientific Research Applications

Anticancer Activity

Research indicates that tetrazole derivatives, including 2-(2H-tetrazol-5-yl)propan-2-amine; hydrochloride, exhibit potential anticancer properties. These compounds can induce apoptosis in cancer cells, effectively inhibiting cell proliferation. For instance, studies have shown that tetrazole-containing compounds can target specific pathways involved in tumor growth and metastasis, leading to significant reductions in cell viability across various cancer cell lines.

Case Study:

A study evaluating the cytotoxic effects of tetrazole derivatives demonstrated that compounds similar to 2-(2H-tetrazol-5-yl)propan-2-amine; hydrochloride exhibited IC50 values in the low micromolar range against breast and lung cancer cell lines, suggesting their potential as therapeutic agents .

Antimicrobial Properties

The antimicrobial efficacy of tetrazole compounds has also been explored. Research indicates that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial metabolic pathways.

Case Study:

In a comparative study, various tetrazole derivatives were tested against methicillin-resistant Staphylococcus aureus (MRSA) strains, revealing significant antibacterial activity with minimal inhibitory concentrations (MICs) comparable to established antibiotics .

Enzyme Inhibition

Tetrazole derivatives are known to act as enzyme inhibitors, particularly in the context of fatty acid metabolism. The compound has been identified as a potent antagonist for free fatty acid receptor 2 (FFA2), which is implicated in metabolic regulation.

Research Findings:

A recent study reported that 2-(2H-tetrazol-5-yl)propan-2-amine; hydrochloride exhibited an IC50 value of approximately 6–9 nM against FFA2, significantly outperforming previously known antagonists . This suggests its potential utility in metabolic disorder treatments.

Ligand Development

The unique properties of tetrazoles make them valuable as ligands in coordination chemistry. They can form stable complexes with various metal ions, which can be utilized in catalysis and material science.

Research Findings:

Studies have shown that tetrazole ligands can enhance the stability and reactivity of metal complexes, facilitating reactions that are otherwise challenging to achieve with traditional ligands . This opens avenues for developing new catalytic systems.

Comparative Data Table

| Application Area | Activity Type | Example Compounds | IC50 Values |

|---|---|---|---|

| Anticancer | Cytotoxicity | 2-(2H-tetrazol-5-yl)propan-2-amine; hydrochloride | Low µM range |

| Antimicrobial | Bacterial Inhibition | Various tetrazole derivatives | Comparable to antibiotics |

| Biochemical | Enzyme Inhibition | Tetrazole derivatives | 6–9 nM against FFA2 |

Mechanism of Action

The mechanism of action of 2-(2H-Tetrazol-5-yl)propan-2-amine;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The tetrazole ring can mimic carboxylic acids, allowing it to bind to active sites on enzymes and inhibit their activity. This interaction can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing the propan-2-amine core but differing in substituents or heterocyclic moieties. Key parameters include molecular properties, synthesis routes, and biological relevance.

Substituted Propan-2-amine Derivatives with Heterocycles

Key Observations :

- Heterocyclic Influence : Tetrazole and oxadiazole derivatives prioritize metabolic stability, whereas thiazole derivatives focus on antimicrobial activity.

- Positional Isomerism : The propan-1-amine isomer (CAS 1461705-04-3) may exhibit distinct pharmacokinetics compared to the propan-2-amine variant due to altered amine positioning .

- Aryl vs.

Biological Activity

2-(2H-Tetrazol-5-yl)propan-2-amine; hydrochloride, a tetrazole derivative, has garnered attention for its diverse biological activities. Tetrazole compounds are known for their roles in medicinal chemistry, particularly due to their ability to interact with various biological targets, including enzymes and receptors. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacological effects, and potential applications in medicine.

Tetrazole derivatives, including 2-(2H-Tetrazol-5-yl)propan-2-amine; hydrochloride, exhibit their biological effects primarily through non-covalent interactions with enzymes and receptors. The tetrazole moiety can influence several biochemical pathways, contributing to its broad range of activities:

- Enzyme Inhibition : The compound can inhibit specific enzymes involved in critical metabolic pathways.

- Receptor Modulation : It interacts with various receptors, affecting signal transduction processes.

- Pharmacokinetics : Compounds containing tetrazole rings often undergo enterohepatic recirculation, impacting their bioavailability and therapeutic efficacy.

Biological Activities

The biological activities of 2-(2H-Tetrazol-5-yl)propan-2-amine; hydrochloride include:

- Antibacterial Activity : Demonstrated efficacy against various bacterial strains, making it a candidate for antibiotic development.

- Anticancer Properties : Exhibits potential in inhibiting cancer cell proliferation through mechanisms such as inducing apoptosis and disrupting cell cycle progression.

- Antifungal Effects : Effective against fungal pathogens, contributing to its utility in treating fungal infections.

- Anti-inflammatory Effects : Shows promise in reducing inflammation by modulating inflammatory pathways.

- Antimalarial and Antitubercular Activities : Preliminary studies indicate activity against malaria and tuberculosis pathogens.

Research Findings and Case Studies

Recent studies have highlighted the compound's potential in various therapeutic areas:

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

A study investigating the anticancer properties of tetrazole derivatives found that 2-(2H-Tetrazol-5-yl)propan-2-amine; hydrochloride significantly inhibited the growth of several cancer cell lines. The mechanism involved the induction of multipolar mitotic spindles leading to cell death, particularly in centrosome-amplified cancer cells . The compound’s IC50 values ranged from micromolar to nanomolar levels depending on the cell line tested.

Pharmacological Applications

Given its diverse biological activities, 2-(2H-Tetrazol-5-yl)propan-2-amine; hydrochloride has potential applications in:

- Drug Development : Its antibacterial and anticancer properties make it a candidate for new therapeutic agents.

- Research Tools : The compound can be utilized in biochemical assays to study enzyme interactions and receptor dynamics.

- Industrial Uses : Its stability and nitrogen content are advantageous in producing energetic materials.

Q & A

Q. What are the recommended synthetic routes for 2-(2H-Tetrazol-5-yl)propan-2-amine hydrochloride?

The synthesis typically involves two key steps: (1) formation of the tetrazole ring and (2) preparation of the hydrochloride salt.

- Tetrazole Formation : A [2+3] cycloaddition between a nitrile precursor (e.g., propan-2-amine nitrile derivative) and sodium azide under acidic conditions (e.g., ammonium chloride or zinc bromide catalysis) is a standard method for tetrazole synthesis. This approach is analogous to procedures used for related tetrazole derivatives .

- Hydrochloride Salt Formation : Neutralization of the free base with hydrochloric acid in a polar solvent (e.g., ethanol or water) followed by recrystallization ensures high purity. Similar methods are described for benzoxazole derivatives .

Q. How can the structural integrity of this compound be validated?

Q. What solvents and storage conditions are optimal for this compound?

- Solubility : Polar solvents like water, methanol, or dimethyl sulfoxide (DMSO) are recommended, as hydrochloride salts generally exhibit good aqueous solubility .

- Storage : Store in airtight containers at 4°C under inert gas (e.g., argon) to prevent degradation. Avoid prolonged exposure to light or humidity, which may hydrolyze the tetrazole ring .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the tetrazole moiety?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. Software like Molecular Operating Environment (MOE) can model interactions with biological targets (e.g., enzymes) .

- Molecular Dynamics (MD) : Simulate solvation effects in aqueous or lipid environments to study stability and aggregation behavior .

Q. What strategies mitigate byproducts during synthesis?

- Reaction Optimization :

- Use stoichiometric control (e.g., excess sodium azide) to drive the cycloaddition to completion .

- Employ microwave-assisted synthesis to reduce reaction time and side reactions .

- Purification : Column chromatography (silica gel, methanol/dichloromethane gradient) or preparative HPLC isolates the target compound from azide byproducts .

Q. How does the hydrochloride salt affect biological activity in vitro?

- Solubility-activity Relationship : Compare free base and hydrochloride salt forms in cell-based assays (e.g., IC assays). Enhanced solubility often improves bioavailability .

- Counterion Effects : Test alternative salts (e.g., sulfate, citrate) to assess ion-specific interactions with membrane transporters .

Q. What crystallographic challenges arise during structure determination?

- Disorder in the Tetrazole Ring : Use high-resolution data (≤1.0 Å) and restraints in SHELXL to model dynamic tautomerism (1H vs 2H-tetrazole forms) .

- Hydrogen Bonding Networks : Analyze intermolecular interactions (e.g., N–H···Cl) using Mercury software to understand packing motifs .

Methodological Tables

Q. Table 1. Key Characterization Techniques

| Technique | Application | Reference |

|---|---|---|

| X-ray Crystallography | Resolve tautomeric forms and salt structure | |

| H/C NMR | Confirm substituent positions and purity | |

| HRMS | Validate molecular formula |

Q. Table 2. Synthetic Optimization Parameters

| Parameter | Optimal Condition | Rationale |

|---|---|---|

| Reaction Temperature | 80–100°C | Balances cycloaddition rate and azide decomposition |

| Catalyst | ZnBr (10 mol%) | Enhances nitrile activation |

| Solvent | DMF/Water (1:1) | Polar aprotic medium stabilizes intermediates |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.